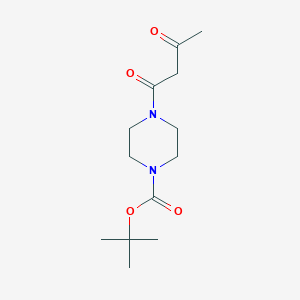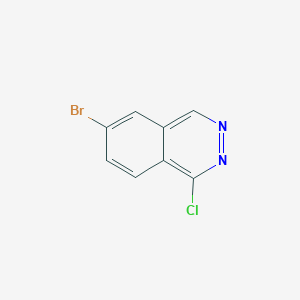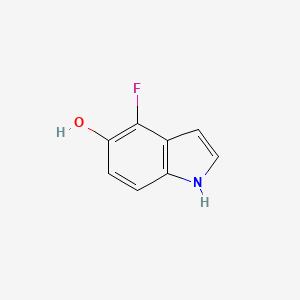
4-Formyl-3-(trifluoromethyl)benzonitrile
Vue d'ensemble
Description
4-Formyl-3-(trifluoromethyl)benzonitrile is a chemical compound that has been the subject of various studies due to its interesting properties and potential applications. The compound is characterized by the presence of a trifluoromethyl group attached to a benzonitrile moiety, which significantly influences its physical, chemical, and electronic properties.
Synthesis Analysis
The synthesis of compounds related to 4-Formyl-3-(trifluoromethyl)benzonitrile has been explored in the context of creating molecules with liquid crystalline behavior. For instance, a series of luminescent benzonitriles with bent-core structures were synthesized, which included various ring systems such as methoxy pyridine, benzonitrile, and alkoxy benzene. These compounds were characterized by spectral techniques and showed potential as mesogens .
Molecular Structure Analysis
The molecular structure of 4-(Trifluoromethyl)benzonitrile has been studied at low temperatures (123K), revealing that the molecules are linked together through hydrogen bonds forming a dense two-dimensional network. The aromatic ring in this compound is slightly deformed due to the presence of electronegative groups . Additionally, quantum mechanical calculations have been performed on related molecules to obtain detailed vibrational assignments and to predict sites for electrophilic and nucleophilic attacks .
Chemical Reactions Analysis
The reactivity of trifluoromethyl-substituted benzenes has been investigated, particularly in [3+2] cycloaddition reactions. The presence of the trifluoromethyl group was found to reduce the activation energy, thus potentially increasing the yield of the reaction. These reactions were shown to proceed through a one-step, two-stage mechanism without being significantly affected by the addition of solvents like THF .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Formyl-3-(trifluoromethyl)benzonitrile derivatives have been extensively studied. For example, the thermal properties of perfluoroalkyl-substituted benzonitriles were examined, revealing notable smectic properties and the influence of fluorophilic and polar interactions on molecular arrangements . The liquid crystalline behavior of related benzonitriles was also investigated, showing that compounds with different alkoxy chain lengths exhibit distinct mesophases, such as nematic and orthorhombic columnar phases . The electronic properties of these compounds were further explored through electrochemical studies and DFT calculations, which provided insights into their band gaps and frontier molecular orbital distributions .
Applications De Recherche Scientifique
Electrolyte Additive in Lithium Ion Batteries
4-Formyl-3-(trifluoromethyl)benzonitrile has been utilized as a novel electrolyte additive for LiNi 0.5 Mn 1.5 O 4 cathodes in high-voltage lithium-ion batteries. This compound significantly enhances the cyclic stability of these batteries. It aids in forming a low-impedance protective film on the cathode, preventing oxidative decomposition of the electrolyte and suppressing manganese dissolution, thus improving battery performance (Huang et al., 2014).
Dermatological Applications
A derivative of 4-Formyl-3-(trifluoromethyl)benzonitrile, specifically 4-((1R,2R)-2-hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile, has been developed as a nonsteroidal androgen receptor antagonist for treating androgenetic alopecia and controlling sebum. It has been found to be potent, selective, and exhibits reduced risk of unwanted systemic side effects (Li et al., 2008).
Enhancing Mesomorphic Properties
4-Formyl-3-(trifluoromethyl)benzonitrile contributes to the enhancement of mesomorphic properties in certain compounds. Its introduction to the benzonitrile ring in 4-benzoylaminobenzonitrile derivatives has led to modifications in thermal behaviors and mesophases, making it valuable in materials science (Mori et al., 2011).
Polymer Solar Cells
In the field of renewable energy, 4-Formyl-3-(trifluoromethyl)benzonitrile has been used as an additive in polymer solar cells (PSCs). Its inclusion enhances power conversion efficiency by facilitating ordering of the polymer chains, which results in higher absorbance and improved fill factor (Jeong et al., 2011).
Corrosion Inhibition
Research has also indicated the potential of 4-Formyl-3-(trifluoromethyl)benzonitrile derivatives as corrosion inhibitors for mild steel in acidic media. These derivatives show excellent inhibitory performance, likely due to their molecular structure, which facilitates adsorption on the steel surface, protecting it from corrosion (Chaouiki et al., 2018).
Propriétés
IUPAC Name |
4-formyl-3-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO/c10-9(11,12)8-3-6(4-13)1-2-7(8)5-14/h1-3,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJWOPZFPUOMEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Formyl-3-(trifluoromethyl)benzonitrile | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



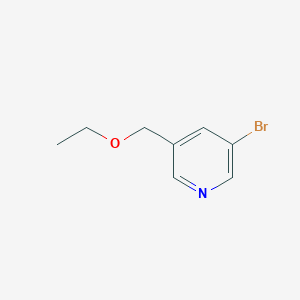
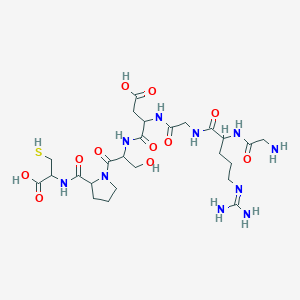

![2-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1343808.png)
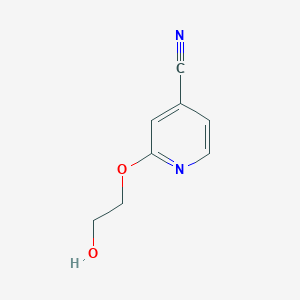
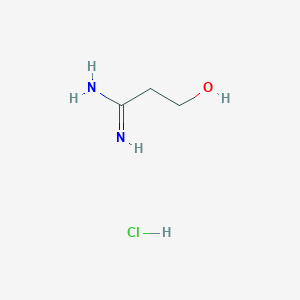


![Imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B1343825.png)
